molecular formula C10H13N7O4 B2537151 N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1006992-29-5

N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2537151
CAS No.: 1006992-29-5
M. Wt: 295.259
InChI Key: IGCIZPFQZFGMKU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a carboxamide group and a substituted pyrazole moiety. The oxadiazole ring is substituted at the 3-position with a methylene bridge to a 5-methyl-3-nitro-pyrazole group, while the 5-position is functionalized with a carboxamide group containing a 2-aminoethyl chain . This structure combines the electron-deficient oxadiazole scaffold with the nitro-substituted pyrazole, which may confer unique electronic and steric properties relevant to biological activity, such as enzyme inhibition or receptor binding. The compound’s molecular formula is C₁₁H₁₄N₈O₄, with a molecular weight of 346.29 g/mol .

Properties

IUPAC Name

N-(2-aminoethyl)-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O4/c1-6-4-8(17(19)20)14-16(6)5-7-13-10(21-15-7)9(18)12-3-2-11/h4H,2-3,5,11H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIZPFQZFGMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}N7_7O4_4
  • Molecular Weight : 295.25 g/mol
  • CAS Number : Not specified in the provided results.

The compound's biological activity is primarily attributed to its structural features, particularly the oxadiazole and pyrazole moieties. These components are known to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

Biological Activities

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

  • Anticancer : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study highlighted that oxadiazole derivatives exhibit significant antiproliferative activity against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50_{50} values ranging from 2.76 to 9.27 µM .
  • Antimicrobial : The compound has shown potential as an antimicrobial agent against various bacterial strains. In a screening study of synthesized pyrazole derivatives, several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory : Oxadiazole derivatives have been reported to inhibit cyclooxygenases (COX), suggesting their potential use in treating inflammatory conditions .

Study 1: Antitumor Activity

In a recent study involving the synthesis of novel oxadiazole derivatives, the compound demonstrated notable antitumor effects against a panel of cancer cell lines. The derivative showed selectivity towards renal cancer cells with an IC50_{50} value as low as 1.143 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized pyrazoles related to oxadiazoles. The results indicated that certain derivatives exhibited high activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

Activity TypeCompoundIC50_{50} Value (µM)Reference
AntitumorN-(2-aminoethyl)-...1.143
AntimicrobialPyrazole DerivativeVaries (31–250)
Anti-inflammatoryVarious OxadiazolesNot specified

Comparison with Similar Compounds

N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

  • Structure : Replaces the pyrazole moiety with a 3-methylphenyl group.
  • Key Differences : The absence of the nitro-pyrazole group reduces steric hindrance and electron-withdrawing effects.
  • Properties : Molecular weight 246.27 g/mol (C₁₂H₁₄N₄O₂), with lower polarity compared to the target compound. Used as a versatile scaffold in medicinal chemistry .

N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

  • Structure : Substituted with a phenylsulfonylmethyl group instead of nitro-pyrazole.
  • Properties : Molecular weight 310.33 g/mol (C₁₂H₁₄N₄O₄S). High purity (≥97%) makes it a critical intermediate in API synthesis .

Pyrazole-Oxadiazole Hybrids

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

  • Structure : Combines pyrazole, triazole, and acetamide groups.
  • Applications : Demonstrated broad-spectrum biological activity in preliminary PASS and molecular docking studies .

N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Structure : Features a trifluoromethyl-pyrazole instead of nitro-pyrazole.
  • Properties : Molecular weight 265.22 g/mol (C₉H₁₂F₃N₅O) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Target Compound C₁₁H₁₄N₈O₄ 346.29 5-methyl-3-nitro-pyrazole Not reported
N-(2-Aminoethyl)-3-(3-methylphenyl)-oxadiazole-5-carboxamide C₁₂H₁₄N₄O₂ 246.27 3-methylphenyl ≥95%
N-(2-Aminoethyl)-3-(phenylsulfonylmethyl)-oxadiazole-5-carboxamide C₁₂H₁₄N₄O₄S 310.33 Phenylsulfonylmethyl ≥97%
N-(2-Aminoethyl)-1-ethyl-3-CF₃-pyrazole-5-carboxamide C₉H₁₂F₃N₅O 265.22 Trifluoromethyl, ethyl Not reported

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